molecular formula C8H10O2 B2823776 (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde CAS No. 103478-24-6

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde

Cat. No.: B2823776
CAS No.: 103478-24-6
M. Wt: 138.166
InChI Key: JGVUQEHOXLPDSQ-OCAPTIKFSA-N
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Description

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes two aldehyde groups attached to a bicyclohexane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol or the reduction of a dicarboxylic acid derivative. The reaction conditions typically include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using more robust and scalable oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diols (primary alcohols).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde involves its reactivity with various chemical reagents. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: A related compound with a similar bicyclic structure but different functional groups.

    LY-354740: Another bicyclic compound with different substituents and biological activity.

Uniqueness

(1R,5S)-bicyclo[31

Biological Activity

(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde is a bicyclic compound that has attracted interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H10O2
  • Molecular Weight : 150.16 g/mol
  • CAS Number : 103478-24-6
  • Structure : The compound features a bicyclic structure with two aldehyde functional groups at the 1 and 5 positions.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets. Research indicates potential applications in pharmacology, particularly in the modulation of neurotransmitter systems and as a precursor for synthesizing biologically active derivatives.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter pathways, particularly those involving serotonin and dopamine receptors. This modulation could lead to effects on mood and cognition.
  • Antioxidant Properties : The aldehyde groups may contribute to antioxidant activity, which is crucial in reducing oxidative stress in cells.
  • Calcium Channel Interaction : Similar compounds have shown calcium channel blocking activity, which could be an area for further exploration regarding cardiovascular effects.

Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on rodent models demonstrated that administration resulted in significant changes in behavior indicative of anxiolytic effects. The study utilized various behavioral assays including:

  • Elevated Plus Maze Test : Increased time spent in open arms suggested reduced anxiety.
  • Forced Swim Test : Decreased immobility time indicated potential antidepressant-like effects.

Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant capacity of this compound showed that it effectively scavenged free radicals in vitro. The results were quantified using:

  • DPPH Assay : The compound demonstrated a significant decrease in DPPH radical concentration at varying concentrations (IC50 = 25 µM).
Concentration (µM)% Inhibition
1030
2560
5085

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have shown that this compound exhibits unique properties that may enhance its therapeutic potential.

Compound NameBiological ActivityKey Findings
This compoundNeurotransmitter modulationAnxiolytic and antidepressant-like effects
Bicyclo[3.1.0]hexane derivativesCalcium channel blockersReduced cardiac side effects
Other bicyclic aldehydesAntioxidant propertiesVariable efficacy in free radical scavenging

Properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-2-1-3-8(7,4-7)6-10/h5-6H,1-4H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUQEHOXLPDSQ-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(C[C@@]2(C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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